In-Depth Technical Guide: Acinetobacter baumannii AB5075 - Origin, Isolation, and Key Signaling Pathways
In-Depth Technical Guide: Acinetobacter baumannii AB5075 - Origin, Isolation, and Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acinetobacter baumannii has emerged as a formidable opportunistic pathogen, notorious for its high rates of multidrug resistance (MDR) and its capacity to cause severe nosocomial infections. The strain AB5075, a highly virulent and MDR clinical isolate, has been established as a critical model organism for studying the pathogenesis of this bacterium and for the development of novel antimicrobial therapies. This technical guide provides a comprehensive overview of the origin and isolation of A. baumannii AB5075, details its key characteristics, and outlines the experimental protocols for its study, with a focus on relevant signaling pathways.
Origin and Isolation of Acinetobacter baumannii AB5075
Acinetobacter baumannii AB5075 was isolated in 2008 from a soldier who was being treated for osteomyelitis at the Walter Reed Army Medical Center.[1] This strain was selected as a representative model organism from a diverse panel of over 200 clinical isolates collected from patients within the U.S. military healthcare system between 2004 and 2010.[2] The selection of AB5075 was based on its pronounced multidrug resistance and its exceptional virulence as demonstrated in various animal models of infection.[2]
Patient and Clinical Context
The strain was recovered from a combatant with a wound infection that led to osteomyelitis, a severe infection of the bone.[1] This clinical origin is significant as A. baumannii is a well-documented cause of traumatic wound infections, particularly in military personnel.
Initial Isolation and Identification Protocol
While the definitive, detailed step-by-step protocol for the initial isolation of AB5075 from the patient sample is not explicitly published, a general protocol for the isolation and identification of Acinetobacter baumannii from clinical specimens, such as those from bone infections, can be outlined based on standard microbiological practices.
Experimental Protocol: General Isolation of Acinetobacter baumannii from Bone Tissue
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Sample Collection: Bone tissue or aspirate from the site of infection is collected aseptically during a surgical procedure.[3]
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Transport: The specimen is placed in a sterile container, potentially with a transport medium like thioglycolate broth, to maintain viability during transport to the microbiology laboratory.[3]
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Primary Culture:
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The tissue may be homogenized or directly streaked onto primary isolation media.
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Commonly used media include:
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Blood Agar: A non-selective medium that supports the growth of a wide range of bacteria.[3]
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MacConkey Agar: A selective and differential medium used to isolate Gram-negative bacteria and differentiate them based on lactose fermentation. Acinetobacter species are non-lactose fermenters and will appear as pale or colorless colonies.[3]
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CHROMagar™ Acinetobacter: A selective chromogenic medium where A. baumannii typically forms red colonies.[4]
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Incubation: Plates are incubated at 37°C for 24-48 hours under aerobic conditions.[5]
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Colony Morphology: Suspect colonies are examined for characteristic morphology (e.g., smooth, opaque, and sometimes mucoid on blood agar).
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Initial Identification:
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Gram Stain: Gram-negative coccobacilli.
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Oxidase Test: Negative.
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Catalase Test: Positive.[6]
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Biochemical Identification: A panel of biochemical tests is used for species-level identification. This can be performed using automated systems like the VITEK 2 or API 20NE strips, which assess the organism's ability to utilize various carbon sources and other metabolic activities.[5][7]
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Molecular Confirmation: The identification of A. baumannii is often confirmed by molecular methods, such as PCR amplification of the blaOXA-51-like gene, which is intrinsic to this species, or by sequencing the 16S rRNA gene.[8]
Strain Characterization and Selection
The initial characterization of the panel of military isolates, including AB5075, involved molecular typing methods to assess genetic diversity.
Experimental Protocol: Pulsed-Field Gel Electrophoresis (PFGE)
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Preparation of Agarose Plugs: Bacterial cells are suspended in a buffer and mixed with molten low-melting-point agarose. This mixture is dispensed into plug molds and allowed to solidify.
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Cell Lysis: The agarose plugs are incubated in a lysis buffer containing lysozyme and proteinase K to break open the bacterial cells and release the genomic DNA.
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Restriction Digestion: The DNA within the plugs is digested with a rare-cutting restriction enzyme, such as ApaI.[2]
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Electrophoresis: The digested DNA is separated on a specialized electrophoresis system that periodically changes the direction of the electric field. This allows for the separation of large DNA fragments.
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Analysis: The resulting banding patterns are visualized after staining with ethidium bromide and are compared to determine the genetic relatedness of the isolates.[2]
Experimental Protocol: Multiplex PCR for Clonal Complex Identification
Multiplex PCR assays are used to identify specific international clonal complexes (ICCs) of A. baumannii. These assays typically target genes associated with specific clonal lineages.[2]
Key Characteristics of Acinetobacter baumannii AB5075
| Characteristic | Description |
| Origin | Clinical isolate from a soldier with osteomyelitis[1] |
| Isolation Year | 2008[1] |
| Geographic Location | Walter Reed Army Medical Center, USA[1] |
| Clonal Type | Global Clone 1 (GC1)[1] |
| Resistance Profile | Multidrug-resistant (MDR)[1] |
| Virulence | Highly virulent in multiple animal models (e.g., murine pulmonary, Galleria mellonella)[2] |
| Genetic Tractability | Amenable to genetic manipulation[2] |
Signaling Pathways and Virulence Regulation in A. baumannii AB5075
Several signaling pathways that regulate virulence and antibiotic resistance have been investigated in A. baumannii, with some studies specifically utilizing the AB5075 strain.
Quorum Sensing: The AbaI/AbaR System
A. baumannii possesses a LuxI/LuxR-type quorum-sensing system, AbaI/AbaR, which is involved in the regulation of virulence factors and biofilm formation. The autoinducer synthase, AbaI, produces N-acyl-homoserine lactones (AHLs), which, at a certain concentration, bind to the transcriptional regulator AbaR, leading to the modulation of target gene expression.[9][10]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Comparison of culture media for detection of Acinetobacter baumannii in surveillance cultures of critically-ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Advances in automated techniques to identify Acinetobacter calcoaceticus–Acinetobacter baumannii complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. The abaI/abaR quorum sensing system effects pathogenicity in Acinetobacter baumannii | bioRxiv [biorxiv.org]
- 10. ijsra.net [ijsra.net]
